molecular formula C11H12BrClO B3315768 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene CAS No. 951894-93-2

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene

Cat. No.: B3315768
CAS No.: 951894-93-2
M. Wt: 275.57 g/mol
InChI Key: DGYZAHJCGLPUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene is an organic compound that features a brominated aromatic ring and a chlorinated butene chain

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a reactant in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for this compound would likely depend on its potential applications. It could be studied for use in organic synthesis or potentially for development into pharmaceuticals or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the chloro and butene functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-bromo-2-(3-chlorobut-3-enyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYZAHJCGLPUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 3
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 4
Reactant of Route 4
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 5
Reactant of Route 5
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 6
Reactant of Route 6
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.